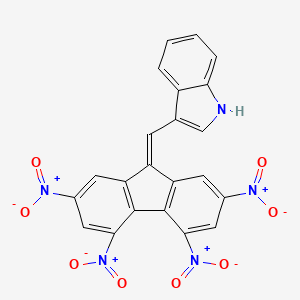![molecular formula C15H19Br3N2O B11978795 N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide](/img/structure/B11978795.png)
N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide is a complex organic compound with the molecular formula C15H19Br3N2O and a molecular weight of 483.043 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with a tribromoethyl group and a cyclohexylamino group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. Safety measures are also critical due to the handling of bromine and other reactive intermediates.
化学反応の分析
Types of Reactions
N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups within the molecule.
Substitution: The tribromoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different brominated derivatives, while reduction can produce de-brominated compounds or amines.
科学的研究の応用
N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide involves its interaction with molecular targets within cells. The tribromoethyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclohexylamino group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can affect various cellular pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
N-{2,2,2-tribromo-1-[(4-methoxyphenyl)amino]ethyl}benzamide: This compound has a similar structure but with a methoxyphenyl group instead of a cyclohexylamino group.
N-(2,2,2-tribromo-1-(cyclohexylamino)ethyl)benzamide: This is the compound of interest, known for its unique combination of tribromoethyl and cyclohexylamino groups.
Uniqueness
N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tribromoethyl group enhances its reactivity, while the cyclohexylamino group contributes to its binding affinity and specificity.
特性
分子式 |
C15H19Br3N2O |
|---|---|
分子量 |
483.0 g/mol |
IUPAC名 |
N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide |
InChI |
InChI=1S/C15H19Br3N2O/c16-15(17,18)14(19-12-9-5-2-6-10-12)20-13(21)11-7-3-1-4-8-11/h1,3-4,7-8,12,14,19H,2,5-6,9-10H2,(H,20,21) |
InChIキー |
GWIUVAIUBNKGEM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978712.png)
![1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11978717.png)
![1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11978720.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11978734.png)

![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-2,6-bis[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11978747.png)
![ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978760.png)


![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11978773.png)
![3-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11978781.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11978788.png)
![9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978792.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978796.png)
